molecular formula C16H13N B142145 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile CAS No. 1729-63-1

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Cat. No.: B142145
CAS No.: 1729-63-1
M. Wt: 219.28 g/mol
InChI Key: FTGVWSKYBMZSOE-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is an organic compound with the molecular formula C16H13N. It is a derivative of dibenzo[a,d]cycloheptene, characterized by the presence of a nitrile group at the 5-position. This compound is significant in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile has several applications in scientific research:

Future Directions

Studies suggest that Dibenzosuberane and its analogues may have anti-viral properties . This indicates potential future directions for research and development in the field of antiviral drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method yields structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert nitrile groups to amines or other reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary amines.

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. Detailed studies on its mechanism of action are essential for understanding its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrile group in 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile makes it unique compared to its analogs. This functional group enhances its reactivity and allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVWSKYBMZSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555746
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-63-1
Record name 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.0 g (23.0 mmol) of tin tetrachloride are slowly added to a solution of 21.1 g (92.3 mmol) of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene [V. Mychajlyszyn et al, Coll. Czech. Chem. Comm. 24, 3955 (1959)] and 11.3 g (114 mmol) of trimethylsilylcyanide in 150 ml of methylene chloride. The reaction mixture is stirred at room temperature for 10 hours and then diluted with 150 ml of methylene chloride, and 200 ml of water are added. The organic phase is separated off, washed with dilute sodium bicarbonate solution, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Crystallization of the residue from toluene gives 18.0 g (88.9%) of 5-cyano-10,11-dihydro-5H-dibenzo[a,d]-cycloheptene, melting point 89°-90° C. (compound (104), Table 1).
Name
tin tetrachloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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